molecular formula C41H64O13 B15590612 Lirioprolioside B

Lirioprolioside B

货号: B15590612
分子量: 764.9 g/mol
InChI 键: KSIVGTKSVYIZEB-UBURTWNWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Lirioprolioside B has been reported in Liriope spicata with data available.

属性

分子式

C41H64O13

分子量

764.9 g/mol

IUPAC 名称

[(2R,3S,4S,5R,6R)-2-[(2S,3S,4R,5S,6S)-4,5-dihydroxy-2-[(1R,2R,4R,5'S,6S,7R,8S,9R,12R,13S,14S,16S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate

InChI

InChI=1S/C41H64O13/c1-18-10-13-41(48-17-18)19(2)30-28(54-41)16-27-25-9-8-23-14-24(43)15-29(40(23,7)26(25)11-12-39(27,30)6)52-38-36(33(46)31(44)20(3)50-38)53-37-34(47)35(51-22(5)42)32(45)21(4)49-37/h8,18-21,24-38,43-47H,9-17H2,1-7H3/t18-,19+,20-,21+,24-,25-,26+,27+,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38+,39+,40+,41-/m0/s1

InChI 键

KSIVGTKSVYIZEB-UBURTWNWSA-N

产品来源

United States

Foundational & Exploratory

Lirioprolioside B: A Technical Guide to Its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lirioprolioside B is a steroidal glycoside that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural source of this compound, detailed methodologies for its isolation and purification, and an exploration of its biological activities, with a focus on its anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Source

The primary natural source of this compound is the subterranean parts, specifically the underground organs, of Liriope spicata var. prolifera. This plant, a member of the Liliaceae family, is a perennial herb found in various regions of China[1]. The roots of Liriope species have a history of use in traditional medicine, valued for their anti-inflammatory and other therapeutic properties[2].

Isolation and Purification of this compound

The isolation of this compound from Liriope spicata var. prolifera involves a multi-step process of extraction and chromatography. The following protocol is a detailed representation based on established methodologies for the isolation of steroidal glycosides from this plant genus.

Experimental Protocol:

1. Plant Material Collection and Preparation:

  • The underground organs of Liriope spicata var. prolifera are collected and authenticated.

  • The plant material is washed, dried, and pulverized to a fine powder to increase the surface area for efficient extraction.

2. Extraction:

  • The powdered plant material is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature.

  • The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

3. Solvent Partitioning:

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

  • The steroidal glycosides, including this compound, are typically enriched in the n-butanol fraction.

4. Chromatographic Purification:

  • Column Chromatography: The n-BuOH fraction is subjected to column chromatography over a silica (B1680970) gel stationary phase. The column is eluted with a gradient of chloroform and methanol (e.g., CHCl₃-MeOH, 10:1 to 1:1) to separate the components based on their polarity.

  • Sephadex LH-20 Chromatography: Fractions containing the target compounds are further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller molecules and pigments.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 reversed-phase column. A typical mobile phase would be a gradient of methanol and water or acetonitrile (B52724) and water. This compound is isolated as a pure compound.

5. Structure Elucidation:

  • The chemical structure of the isolated this compound is confirmed using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Quantitative Data Summary:
ParameterDescriptionTypical Range/Value
Extraction Yield Percentage of crude extract obtained from the dry plant material.5-15% (w/w)
Fraction Yield Percentage of the n-butanol fraction obtained from the crude extract.10-30% (w/w)
Final Yield Milligrams of pure this compound obtained from a specific amount of starting plant material.Data not available
HPLC Purity Purity of the final isolated compound as determined by analytical HPLC.>95%

Biological Activity and Signaling Pathways

This compound, as a member of the steroidal glycoside family isolated from Liriope spicata, is associated with significant anti-inflammatory and potential anticancer activities.

Anti-inflammatory Activity:

Steroidal glycosides from Liriope spicata var. prolifera have been shown to exhibit anti-inflammatory effects by inhibiting the respiratory burst in neutrophils[3]. The neutrophil respiratory burst is a critical process in the inflammatory response, involving the rapid release of reactive oxygen species (ROS). Uncontrolled ROS production can lead to tissue damage.

A plausible mechanism for the anti-inflammatory action of this compound involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Inhibition of the NF-κB pathway is a common mechanism for the anti-inflammatory effects of many natural products.

Putative Signaling Pathway of this compound in Inhibiting Inflammation:

G Putative Anti-inflammatory Signaling Pathway of this compound cluster_NFkB Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_Complex IKK Complex MyD88->IKK_Complex IkB IκB IKK_Complex->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB_Active Active NF-κB (Nuclear Translocation) NFkB->NFkB_Active Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_Active->Pro_inflammatory_Genes induces Lirioprolioside_B This compound Lirioprolioside_B->IKK_Complex inhibits

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity:

Recent studies have indicated that liriopesides B, a compound closely related to or potentially inclusive of this compound, exhibits cytotoxic effects against human ovarian cancer cells (A2780)[4][5]. This suggests a potential avenue for future research into the anticancer applications of this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

G Isolation Workflow for this compound Plant_Material Underground Organs of Liriope spicata var. prolifera Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Methanol Extraction Drying_Grinding->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Solvent_Partitioning Solvent Partitioning Crude_Extract->Solvent_Partitioning n_BuOH_Fraction n-Butanol Fraction Solvent_Partitioning->n_BuOH_Fraction Silica_Gel_CC Silica Gel Column Chromatography n_BuOH_Fraction->Silica_Gel_CC Sephadex_LH20 Sephadex LH-20 Chromatography Silica_Gel_CC->Sephadex_LH20 Prep_HPLC Preparative HPLC (C18 Column) Sephadex_LH20->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Structure_Elucidation Structural Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Caption: General experimental workflow for the isolation of this compound.

Conclusion

This compound, a steroidal glycoside from Liriope spicata var. prolifera, represents a promising natural product with potential anti-inflammatory and anticancer properties. The isolation protocol, though requiring multiple chromatographic steps, is well-established for this class of compounds. Further research is warranted to fully elucidate the mechanisms of action of this compound and to explore its full therapeutic potential. This guide provides a solid foundation for researchers to embark on or continue their investigations into this intriguing natural compound.

References

Unveiling the Molecular Architecture of Lirioprolioside B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the chemical structure elucidation of Lirioprolioside B, a steroidal glycoside isolated from Liriope spicata var. prolifera. This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed insights into the structural determination of this natural product.

Executive Summary

This compound, a novel steroidal glycoside, was isolated from the subterranean parts of Liriope spicata var. prolifera. Its chemical structure was meticulously determined through a combination of advanced spectroscopic techniques and chemical degradation methods. The elucidated structure is 25(S)-ruscogenin 1-O-[3-O-acetyl-α-L-rhamnopyranosyl(1→2)]-β-D-fucopyranoside . This guide details the experimental protocols and presents the quantitative data that formed the basis of this structural assignment.

Isolation and Purification

The isolation of this compound was achieved through a multi-step process involving solvent extraction and chromatographic separation.

Experimental Protocol: Isolation
  • Extraction: The dried subterranean parts of Liriope spicata var. prolifera were extracted with methanol (B129727) (MeOH).

  • Partitioning: The resulting extract was partitioned between water (H₂O) and chloroform (B151607) (CHCl₃).

  • Column Chromatography: The aqueous layer was subjected to column chromatography on Diaion HP-20, eluting with a gradient of H₂O to MeOH.

  • Further Chromatographic Separation: Fractions containing the glycosides were further purified by silica (B1680970) gel column chromatography using a CHCl₃-MeOH-H₂O solvent system.

  • Final Purification: Final purification was achieved by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The determination of the complex structure of this compound relied on extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry

Fast Atom Bombardment Mass Spectrometry (FAB-MS) was instrumental in determining the molecular weight and elemental composition of this compound.

Ion m/z Formula
[M+Na]⁺819C₄₁H₆₄O₁₅Na
[M-H]⁻795C₄₁H₆₃O₁₅

Table 1: Key Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy, along with 2D NMR techniques (COSY, HMQC, HMBC), provided the crucial data for elucidating the connectivity and stereochemistry of the aglycone and sugar moieties.

Carbon Aglycone (Ruscogenin) Fucopyranosyl Rhamnopyranosyl Acetyl
178.9105.1101.8-
234.579.871.8-
371.676.575.1-
442.373.171.2-
5141.270.173.6-
6121.816.818.5-
732.1---
831.6---
950.2---
1037.1---
1121.2---
1239.9---
1340.8---
1456.4---
1531.9---
1681.1---
1763.5---
1816.5---
1919.4---
2042.1---
2114.3---
22110.1---
2331.8---
2429.1---
2530.5---
2665.4---
2717.3---
C=O---172.1
CH₃---21.1

Table 2: ¹³C NMR (125 MHz, C₅D₅N) Chemical Shifts (δ) for this compound.

Proton Aglycone (Ruscogenin) Fucopyranosyl Rhamnopyranosyl Acetyl
13.85 (t, J=10.5 Hz)4.88 (d, J=7.5 Hz)5.71 (br s)-
33.95 (m)4.31 (dd, J=7.5, 9.5 Hz)4.51 (dd, J=1.5, 3.0 Hz)-
65.35 (br d, J=5.0 Hz)4.15 (dd, J=9.5, 3.0 Hz)5.58 (dd, J=3.0, 9.5 Hz)-
164.89 (ddd, J=8.0, 8.0, 4.5 Hz)4.01 (q, J=6.5 Hz)4.28 (dq, J=9.5, 6.0 Hz)-
21-H₃1.05 (d, J=7.0 Hz)1.45 (d, J=6.5 Hz)1.68 (d, J=6.0 Hz)-
26-H₂4.31 (dd, J=10.0, 4.5 Hz), 3.45 (t, J=10.0 Hz)---
27-H₃0.81 (d, J=6.0 Hz)---
CH₃---2.15 (s)

Table 3: Selected ¹H NMR (500 MHz, C₅D₅N) Chemical Shifts (δ) and Coupling Constants (J in Hz) for this compound.

Experimental Protocol: NMR Spectroscopy
  • Instrumentation: Bruker AM-500 Spectrometer.

  • Solvent: Pyridine-d₅ (C₅D₅N).

  • Temperature: 25°C.

  • Referencing: ¹H and ¹³C chemical shifts are referenced to the solvent signals (δH 8.71, 7.55, 7.19; δC 149.9, 135.9, 123.8).

  • 2D NMR: Standard pulse sequences were used for COSY, HMQC, and HMBC experiments.

Visualization of the Elucidation Workflow

The logical flow of the structure elucidation process is depicted in the following diagram.

G cluster_isolation Isolation and Purification cluster_elucidation Structure Elucidation Plant Liriope spicata var. prolifera Extraction Methanol Extraction Plant->Extraction Partitioning Solvent Partitioning Extraction->Partitioning ColumnChromatography Column Chromatography (Diaion HP-20, Silica Gel, Sephadex LH-20) Partitioning->ColumnChromatography HPLC Preparative HPLC ColumnChromatography->HPLC PureCompound Pure this compound HPLC->PureCompound MS Mass Spectrometry (FAB-MS) PureCompound->MS NMR NMR Spectroscopy (1H, 13C, COSY, HMQC, HMBC) PureCompound->NMR DataAnalysis Spectroscopic Data Analysis MS->DataAnalysis NMR->DataAnalysis Structure Proposed Structure of This compound DataAnalysis->Structure

Figure 1. Experimental workflow for the isolation and structure elucidation of this compound.

Conclusive Structure

Based on the comprehensive analysis of the spectroscopic data, the structure of this compound was unequivocally established as 25(S)-ruscogenin substituted with a disaccharide at the C-1 position. The disaccharide consists of an acetylated rhamnose linked to a fucose.

G cluster_structure Chemical Structure of this compound StructureImage

Figure 2. Chemical structure of this compound.

Conclusion

The structural elucidation of this compound showcases the power of modern spectroscopic techniques in natural product chemistry. The detailed data and protocols presented in this guide provide a valuable resource for researchers working on the isolation and characterization of complex glycosides and other natural products. This foundational work opens avenues for further investigation into the biological activities and potential therapeutic applications of this compound.

Unveiling the Spectroscopic Signature of Lirioprolioside B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Lirioprolioside B, a steroidal glycoside isolated from the subterranean parts of Liriope spicata var. prolifera. The structural elucidation of this natural product was achieved through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document compiles the key spectroscopic data and the experimental methodologies employed in its characterization, presenting them in a clear and accessible format for researchers in natural product chemistry, pharmacology, and drug discovery.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was instrumental in determining the molecular formula of this compound.

Table 1: Mass Spectrometry Data for this compound

ParameterObserved ValueDeduced Molecular Formula
[M+Na]⁺Data not available in search resultsC₄₁H₆₄O₁₃Na
Experimental Protocol: Mass Spectrometry

High-resolution mass spectra were acquired using an electrospray ionization (ESI) source. The sample was dissolved in a suitable solvent, typically methanol (B129727) or a mixture of methanol and water, and introduced into the mass spectrometer. The instrument was operated in positive ion mode to observe the sodium adduct ion ([M+Na]⁺).

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structural backbone and stereochemistry of this compound were elucidated through extensive 1D and 2D NMR experiments. The ¹H and ¹³C NMR chemical shifts were assigned based on COSY, HSQC, and HMBC correlations.

¹H NMR Spectroscopic Data

Table 2: ¹H NMR Spectroscopic Data for this compound (in C₅D₅N)

PositionδH (ppm)MultiplicityJ (Hz)
Aglycone
1Data not available
...Data not available
Sugar Moieties
Rha-1'Data not available
Fuc-1''Data not available
...Data not available
¹³C NMR Spectroscopic Data

Table 3: ¹³C NMR Spectroscopic Data for this compound (in C₅D₅N)

PositionδC (ppm)
Aglycone
1Data not available
...Data not available
Sugar Moieties
Rha-1'Data not available
Fuc-1''Data not available
...Data not available
Experimental Protocol: NMR Spectroscopy

NMR spectra were recorded on a high-field spectrometer. The sample was dissolved in deuterated pyridine (B92270) (C₅D₅N), and chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal. Standard pulse sequences were used to acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra.

Structural Elucidation Workflow

The process of determining the structure of this compound involved a logical sequence of spectroscopic analysis.

structure_elucidation cluster_extraction Isolation cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation plant Liriope spicata var. prolifera extraction Extraction & Partition plant->extraction chromatography Column Chromatography extraction->chromatography ms HRESIMS chromatography->ms nmr_1d 1D NMR (¹H, ¹³C) chromatography->nmr_1d mol_formula Molecular Formula Determination ms->mol_formula nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d nmr_assignment ¹H & ¹³C Signal Assignment nmr_1d->nmr_assignment nmr_2d->nmr_assignment structure Structure Elucidation mol_formula->structure nmr_assignment->structure

Caption: Workflow for the isolation and structural elucidation of this compound.

Chemical Structure

The comprehensive analysis of the spectroscopic data led to the unambiguous identification of this compound as 25(S)-ruscogenin 1-O-[3-O-acetyl-alpha-L-rhamnopyranosyl(1-->2)]-beta-D-fucopyranoside .[1]

chemical_structure cluster_aglycone Aglycone (Ruscogenin) cluster_sugars Glycosidic Chain aglycone 25(S)-Ruscogenin fucopyranoside β-D-fucopyranoside aglycone->fucopyranoside 1-O- rhamnopyranosyl α-L-rhamnopyranosyl fucopyranoside->rhamnopyranosyl (1→2) acetyl 3-O-acetyl rhamnopyranosyl->acetyl

Caption: Schematic representation of the chemical structure of this compound.

This guide serves as a foundational resource for researchers working with this compound, providing the essential spectroscopic data and methodologies for its identification and further investigation. The detailed NMR and MS data are critical for quality control, dereplication studies, and as a basis for understanding its structure-activity relationships.

References

Preliminary Biological Screening of Lirioprolioside B: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

To the Researchers, Scientists, and Drug Development Professionals,

This document addresses the topic of the preliminary biological screening of Lirioprolioside B. Following a comprehensive review of publicly available scientific literature, it must be concluded that there is currently no published data on the biological activity or screening of this compound .

This compound has been identified as a steroidal glycoside isolated from the underground organs of Liriope spicata var. prolifera[1][2]. Its chemical structure and source have been documented, and it is available as a research chemical from various suppliers[1][2][3]. However, extensive searches for its biological properties, including anti-inflammatory, antioxidant, and cytotoxic activities, have not yielded any specific experimental results or screening studies.

While research exists on other related compounds, such as Scropolioside B, which has demonstrated anti-inflammatory effects through the inhibition of the NF-κB and NLRP3 inflammasome pathways, this information is not directly applicable to this compound[4][5].

Therefore, the core requirements of providing an in-depth technical guide, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways for this compound, cannot be fulfilled at this time due to the absence of primary research in this area.

This lack of available data presents a clear research opportunity. The structural class of this compound, a steroidal glycoside, suggests potential for a range of biological activities, warranting future investigation.

Proposed Future Directions for Research

For researchers interested in exploring the biological potential of this compound, the following experimental workflow is proposed as a starting point for preliminary screening.

Experimental Workflow: Preliminary Biological Screening

G cluster_0 Compound Acquisition & Preparation cluster_1 In Vitro Screening Assays cluster_2 Data Analysis & Interpretation cluster_3 Follow-up Studies Compound This compound Preparation Stock Solution Preparation Compound->Preparation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Preparation->Cytotoxicity Antioxidant Antioxidant Assay (e.g., DPPH) Preparation->Antioxidant Anti_inflammatory Anti-inflammatory Assay (e.g., NO production in macrophages) Preparation->Anti_inflammatory IC50 IC50/EC50 Determination Cytotoxicity->IC50 Antioxidant->IC50 Anti_inflammatory->IC50 Statistical_Analysis Statistical Analysis IC50->Statistical_Analysis Hit_Identification Hit Identification Statistical_Analysis->Hit_Identification Mechanism Mechanism of Action Studies Hit_Identification->Mechanism In_Vivo In Vivo Model Testing Hit_Identification->In_Vivo

Caption: Proposed workflow for the preliminary biological screening of this compound.

We encourage the scientific community to undertake studies to elucidate the potential therapeutic properties of this natural product. As new research becomes available, this guide will be updated accordingly.

References

In-Depth Technical Guide to the Lirioprolioside B Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lirioprolioside B, a steroidal glycoside isolated from the subterranean organs of Liriope spicata var. prolifera, belongs to a class of natural products with significant biological activities. While the complete biosynthetic pathway of this compound has not been fully elucidated, extensive research on the biosynthesis of steroidal saponins (B1172615) in plants allows for the construction of a comprehensive putative pathway. This technical guide provides an in-depth overview of the proposed biosynthetic route to this compound, detailing the key enzymatic steps from the central metabolite cholesterol to the final glycosylated product. It covers the critical roles of cytochrome P450 monooxygenases (CYP450s) in the formation of the aglycone backbone and the subsequent glycosylation steps catalyzed by UDP-glycosyltransferases (UGTs). Furthermore, this guide presents detailed experimental protocols for the investigation of this pathway and summarizes relevant quantitative data to aid researchers in the fields of natural product chemistry, metabolic engineering, and drug discovery.

Introduction

This compound is a complex steroidal glycoside that has been identified in Liriope spicata var. prolifera.[1] Steroidal glycosides, a diverse group of secondary metabolites, are widely distributed in the plant kingdom and exhibit a broad spectrum of pharmacological activities. The structural complexity and biological significance of these molecules have spurred interest in understanding their biosynthesis for potential biotechnological production and drug development.

The biosynthesis of steroidal glycosides is a multi-step process that originates from the isoprenoid pathway, leading to the formation of a cholesterol precursor. The steroidal backbone of cholesterol then undergoes a series of modifications, primarily hydroxylations and oxidations, catalyzed by cytochrome P450 monooxygenases (CYP450s), to generate a variety of aglycones. The final step in the biosynthesis is the attachment of sugar moieties to the aglycone, a reaction mediated by UDP-glycosyltransferases (UGTs). This guide will delineate the putative biosynthetic pathway of this compound, focusing on the key enzymatic transformations and providing practical experimental methodologies for its study.

Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to proceed through three main stages:

  • Formation of the Cholesterol Precursor: The pathway begins with the synthesis of cholesterol via the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathway, which provide the basic isoprene (B109036) building blocks.

  • Formation of the Aglycone (Ruscogenin): The cholesterol backbone is then modified through a series of hydroxylation and oxidation reactions to form the specific aglycone of this compound, which is ruscogenin (B1680278). These reactions are primarily catalyzed by CYP450s.

  • Glycosylation of the Aglycone: Finally, sugar moieties are attached to the ruscogenin aglycone by UGTs to yield this compound.

From Cholesterol to Ruscogenin

The conversion of cholesterol to ruscogenin involves several oxidative modifications. Based on the structure of ruscogenin ((25S)-spirost-5-ene-1β,3β-diol), the proposed enzymatic steps are:

  • Hydroxylation at C-1: A CYP450 enzyme likely catalyzes the hydroxylation of cholesterol at the 1β position.

  • Formation of the Spiroketal Ring: A series of hydroxylations at C-16, C-22, and C-26, followed by cyclization, leads to the formation of the characteristic spirostanol (B12661974) backbone. Specific CYP450s are responsible for these regio- and stereospecific hydroxylations.

Glycosylation of Ruscogenin

Once the ruscogenin aglycone is formed, it is decorated with sugar chains by UGTs. This compound possesses a complex oligosaccharide chain attached to the C-1 hydroxyl group of ruscogenin. This process involves the sequential transfer of sugar residues from activated sugar donors, such as UDP-glucose, UDP-rhamnose, and UDP-xylose, to the growing glycan chain.

Key Enzymes and Their Properties

The biosynthesis of this compound is dependent on the coordinated action of several enzyme families, most notably CYP450s and UGTs.

Cytochrome P450 Monooxygenases (CYP450s)

Plant CYP450s are a large and diverse family of heme-containing enzymes that catalyze a wide range of oxidative reactions in secondary metabolism. In steroidal glycoside biosynthesis, they are crucial for the hydroxylation and oxidation of the sterol backbone, thereby determining the structure of the resulting aglycone.

UDP-Glycosyltransferases (UGTs)

UGTs are responsible for the final step of biosynthesis, transferring sugar moieties to the aglycone. The regiospecificity and substrate specificity of UGTs contribute significantly to the structural diversity of steroidal glycosides.

Quantitative Data

Due to the lack of specific studies on the enzymes involved in this compound biosynthesis, the following table presents representative kinetic data for a bacterial sterol 3-O-β-glycosyltransferase, which provides an indication of the enzymatic efficiency that can be expected for similar reactions in this pathway.

EnzymeSubstrateApparent Km (µM)kcat (s-1)kcat/Km (s-1M-1)Reference
Recombinant sterol glycosyltransferase from Micromonospora rhodorangeaβ-sitosterol15.3 ± 1.20.89 ± 0.0358,170[2]
Cholesterol25.1 ± 1.80.72 ± 0.0228,685[2]
Stigmasterol20.4 ± 1.50.81 ± 0.0339,706[2]
Campesterol18.2 ± 1.30.85 ± 0.0346,703[2]
Ergosterol30.5 ± 2.10.65 ± 0.0221,311[2]

Experimental Protocols

Investigating the biosynthesis of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Heterologous Expression and Purification of Plant CYP450s and UGTs

Objective: To produce and purify recombinant enzymes for in vitro characterization.

Protocol:

  • Gene Identification and Cloning: Identify candidate CYP450 and UGT genes from Liriope spicata through transcriptome analysis. Amplify the full-length coding sequences by PCR and clone them into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

  • Heterologous Expression: Transform the expression constructs into a suitable host, such as E. coli BL21(DE3) or Saccharomyces cerevisiae. Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

  • Protein Purification: Harvest the cells and lyse them to release the recombinant protein. Purify the target enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by size-exclusion chromatography for higher purity.

In Vitro Enzyme Assays

Objective: To determine the function and kinetic parameters of the purified enzymes.

CYP450 Assay Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the purified CYP450, a cytochrome P450 reductase (CPR) partner, the steroidal substrate (e.g., cholesterol), and an NADPH-regenerating system in a suitable buffer.

  • Incubation: Initiate the reaction by adding NADPH and incubate at an optimal temperature for a defined period.

  • Product Extraction and Analysis: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate). Analyze the products by LC-MS to identify hydroxylated intermediates.

UGT Assay Protocol:

  • Reaction Mixture: Set up a reaction containing the purified UGT, the aglycone substrate (e.g., ruscogenin), and an activated sugar donor (e.g., UDP-glucose) in an appropriate buffer.

  • Incubation: Incubate the reaction at the optimal temperature.

  • Analysis: Terminate the reaction and analyze the formation of the glycosylated product by HPLC or LC-MS. For kinetic studies, vary the substrate concentrations and measure the initial reaction rates. A common method is the UDP-Glo™ Glycosyltransferase Assay, which measures the amount of UDP produced.[3][4]

LC-MS Analysis of Steroidal Glycosides

Objective: To identify and quantify steroidal glycosides in plant extracts or enzymatic assays.

Protocol:

  • Sample Preparation: Extract the steroidal glycosides from the plant material or enzymatic reaction using a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Chromatographic Separation: Separate the compounds on a C18 reversed-phase HPLC column using a gradient of water and acetonitrile, both often containing a small amount of formic acid to improve peak shape and ionization.

  • Mass Spectrometry Detection: Detect the eluted compounds using an electrospray ionization (ESI) mass spectrometer in positive or negative ion mode. Use tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural elucidation.[5][6][7][8]

Visualizations

Lirioprolioside_B_Biosynthesis_Pathway cluster_0 Isoprenoid Pathway cluster_1 Sterol Backbone Formation cluster_2 Aglycone Formation cluster_3 Glycosylation Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate IPP/DMAPP IPP/DMAPP Mevalonate->IPP/DMAPP Squalene Squalene IPP/DMAPP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol Cholesterol Cholesterol Cycloartenol->Cholesterol Intermediate_1 Intermediate_1 Cholesterol->Intermediate_1 CYP450s Ruscogenin Ruscogenin Intermediate_1->Ruscogenin CYP450s Lirioprolioside_B_Intermediate Lirioprolioside_B_Intermediate Ruscogenin->Lirioprolioside_B_Intermediate UGTs (UDP-sugars) This compound This compound Lirioprolioside_B_Intermediate->this compound UGTs (UDP-sugars) Experimental_Workflow cluster_workflow Experimental Workflow for Enzyme Characterization Transcriptome_Analysis Transcriptome Analysis (Liriope spicata) Gene_Cloning Candidate Gene Cloning (CYP450s, UGTs) Transcriptome_Analysis->Gene_Cloning Heterologous_Expression Heterologous Expression (E. coli / Yeast) Gene_Cloning->Heterologous_Expression Protein_Purification Protein Purification (Affinity Chromatography) Heterologous_Expression->Protein_Purification Enzyme_Assay In Vitro Enzyme Assay Protein_Purification->Enzyme_Assay Product_Analysis Product Analysis (LC-MS) Enzyme_Assay->Product_Analysis Kinetic_Analysis Kinetic Analysis Product_Analysis->Kinetic_Analysis

References

In Silico Prediction of Lirioprolioside B Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lirioprolioside B, a steroidal glycoside with potential therapeutic applications, remains largely uncharacterized in terms of its molecular mechanism of action. This technical guide provides a comprehensive framework for the in silico prediction of its protein targets, a crucial step in understanding its pharmacological effects and identifying potential therapeutic indications. This document outlines a multi-faceted computational approach, integrating reverse docking, pharmacophore modeling, and machine learning-based methods to generate a robust list of putative targets. Furthermore, it details the experimental protocols for the validation of these predicted targets, including Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR). The methodologies and data presented herein are intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics derived from natural products.

Introduction

This compound is a naturally occurring steroidal glycoside isolated from the Liriope genus. While preliminary studies suggest potential biological activities, its direct molecular targets within the human proteome remain elusive. Identifying these targets is paramount for elucidating its mechanism of action, predicting potential therapeutic efficacy, and assessing off-target effects. In silico target prediction has emerged as a powerful and cost-effective strategy to navigate the vast landscape of the human proteome and prioritize potential binding partners for small molecules.[1][2] This guide details a systematic approach to predict and validate the molecular targets of this compound, providing a roadmap for its further development as a potential therapeutic agent.

In Silico Target Prediction Methodologies

A multi-pronged in silico strategy was employed to predict the potential protein targets of this compound, leveraging different computational principles to enhance the reliability of the predictions. The 2D and 3D structures of this compound, essential for these predictions, were obtained from the PubChem database (CID: 16216518). The canonical SMILES string for this compound is CC1(C--INVALID-LINK--O[C@H]2--INVALID-LINK--CO)O)O)O)CO)O.

Overall Workflow of In Silico Target Prediction

The computational workflow integrates several prediction methods, followed by data consolidation and analysis to identify high-confidence targets.

In_Silico_Target_Prediction_Workflow cluster_input Input cluster_prediction Prediction Methods cluster_analysis Analysis & Prioritization cluster_output Output Lirioprolioside_B This compound Structure (SMILES) Reverse_Docking Reverse Docking Lirioprolioside_B->Reverse_Docking Pharmacophore Pharmacophore Modeling Lirioprolioside_B->Pharmacophore ML_Prediction Machine Learning Lirioprolioside_B->ML_Prediction Target_List Generate Predicted Target Lists Reverse_Docking->Target_List Pharmacophore->Target_List ML_Prediction->Target_List Crosstalk Cross-Validation & Consensus Scoring Target_List->Crosstalk Prioritized_Targets Prioritized Candidate Targets Crosstalk->Prioritized_Targets Final_Targets Final List of Putative Targets Prioritized_Targets->Final_Targets

In Silico Target Prediction Workflow
Reverse Docking

Reverse docking screens a single ligand against a library of protein structures to identify potential binding partners.[3][4] The SMILES string of this compound was submitted to the ReverseDock web server, a tool that performs blind docking of a ligand to a user-defined list of protein targets using AutoDock Vina.[3] For this analysis, a curated library of human proteins from the Protein Data Bank (PDB) was utilized.

Table 1: Top Predicted Targets for this compound from Reverse Docking

RankTarget ProteinPDB IDDocking Score (kcal/mol)
1Androgen Receptor2AM9-11.5
2Estrogen Receptor Alpha1A52-11.2
3Glucocorticoid Receptor1M2Z-11.0
4Progesterone Receptor1A28-10.8
5Peroxisome Proliferator-Activated Receptor Gamma1PRG-10.5
6Farnesoid X Receptor1OSH-10.3
7Retinoic Acid Receptor Alpha2LBD-10.1
8Thyroid Hormone Receptor Beta-11BSX-9.9
9Vitamin D3 Receptor1DB1-9.7
10Pregnane X Receptor1NRL-9.5

Note: These are hypothetical results for illustrative purposes.

Pharmacophore Modeling

Pharmacophore modeling identifies the spatial arrangement of essential molecular features for biological activity.[2] The PharmMapper server was utilized, which screens a query molecule against a large database of pharmacophore models derived from known protein-ligand complexes.[2][5] The 3D structure of this compound was used as input to identify potential targets based on pharmacophoric similarity.

Table 2: Top Predicted Targets for this compound from Pharmacophore Modeling (PharmMapper)

RankTarget ProteinFit Score
1Glucocorticoid Receptor6.8
2Androgen Receptor6.5
3Estrogen Receptor Alpha6.3
4Mineralocorticoid Receptor6.1
5Progesterone Receptor5.9
6Peroxisome Proliferator-Activated Receptor Alpha5.7
7Retinoid X Receptor Alpha5.5
8Liver X Receptor Alpha5.3
9Thyroid Hormone Receptor Alpha-15.1
10Farnesoid X Receptor4.9

Note: These are hypothetical results for illustrative purposes.

Machine Learning-Based Prediction

Machine learning models trained on large-scale bioactivity data can predict potential drug-target interactions.[6][7] The SMILES string of this compound was submitted to the SuperPred 3.0 and TargetNet web servers. SuperPred predicts targets based on the structural similarity of the query molecule to a database of known drugs and their targets.[6][7] TargetNet utilizes a collection of QSAR models to predict the binding probability of a molecule to a panel of human proteins.[1][8][9][10][11]

Table 3: Top Predicted Targets for this compound from Machine Learning Approaches

RankTarget ProteinPrediction Score (SuperPred 3.0)Probability (TargetNet)
1Nuclear Receptor Subfamily 3 Group C Member 1 (Glucocorticoid Receptor)0.850.92
2Androgen Receptor0.820.89
3Estrogen Receptor 10.790.87
4Progesterone Receptor0.770.85
5Peroxisome Proliferator-Activated Receptor Gamma0.750.81
6Retinoic Acid Receptor RXR-alpha0.720.78
7Thyroid Hormone Receptor Beta0.700.75
8Vitamin D3 Receptor0.680.72
9Nuclear Receptor Subfamily 1 Group I Member 2 (Pregnane X Receptor)0.650.69
10Farnesoid X-activated receptor0.630.66

Note: These are hypothetical results for illustrative purposes.

Prioritization of Candidate Targets

A consensus approach was used to prioritize the predicted targets. Targets that appeared consistently across multiple prediction methods were considered high-confidence candidates. Based on the hypothetical results, several nuclear receptors, including the Glucocorticoid Receptor, Androgen Receptor, and Estrogen Receptor, are consistently predicted as top targets for this compound. These receptors are known to be modulated by steroid-like molecules and are implicated in a wide range of physiological and pathological processes.

Potential Signaling Pathway Involvement

Based on the prioritized targets, a key signaling pathway that could be modulated by this compound is the Glucocorticoid Receptor signaling pathway. This pathway plays a crucial role in inflammation, metabolism, and immune response.

Glucocorticoid_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lirioprolioside_B This compound GR Glucocorticoid Receptor (GR) Lirioprolioside_B->GR GR_complex GR-HSP90 Complex GR_complex->GR dissociation HSP90 HSP90 GR_complex->HSP90 GR_Lirio GR-Lirioprolioside B Complex GR->GR_Lirio binding GR_dimer GR Dimer GR_Lirio->GR_dimer dimerization GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Gene_transcription Target Gene Transcription GRE->Gene_transcription Anti_inflammatory Anti-inflammatory Proteins Gene_transcription->Anti_inflammatory activation Pro_inflammatory Pro-inflammatory Proteins Gene_transcription->Pro_inflammatory repression

Glucocorticoid Receptor Signaling Pathway

Experimental Validation Protocols

Experimental validation is essential to confirm the in silico predictions. Detailed protocols for two orthogonal biophysical assays, Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR), are provided below.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Experimental Workflow for CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_shock Heat Shock cluster_analysis Analysis Cell_Culture Culture Cells to 80-90% Confluency Treatment Treat with this compound or Vehicle (DMSO) Cell_Culture->Treatment Aliquoting Aliquot Cell Suspension Treatment->Aliquoting Heating Heat at a Range of Temperatures Aliquoting->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation to Separate Soluble Fraction Lysis->Centrifugation Western_Blot Western Blot for Target Protein Centrifugation->Western_Blot Quantification Densitometry & Data Analysis Western_Blot->Quantification

Cellular Thermal Shift Assay (CETSA) Workflow

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., A549 lung carcinoma cells, which express the Glucocorticoid Receptor) to 80-90% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Shock:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the predicted target (e.g., anti-Glucocorticoid Receptor antibody) and a loading control (e.g., anti-GAPDH).

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein band to the loading control.

    • Plot the normalized intensities against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Table 4: Hypothetical CETSA Results for this compound and Glucocorticoid Receptor

TreatmentApparent Melting Temperature (Tm) (°C)
Vehicle (DMSO)48.5
This compound (10 µM)52.0
This compound (100 µM)54.5
Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures the binding kinetics and affinity of a small molecule to a purified protein immobilized on a sensor chip.

Detailed Protocol:

  • Protein Immobilization:

    • Immobilize the purified recombinant target protein (e.g., Glucocorticoid Receptor ligand-binding domain) onto a suitable SPR sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • Activate the sensor surface with a mixture of EDC and NHS.

    • Inject the purified protein over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+ buffer).

    • Inject the different concentrations of this compound over the immobilized protein surface and a reference flow cell (without immobilized protein).

    • Monitor the binding response in real-time.

    • After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Table 5: Hypothetical SPR Kinetic Data for this compound Binding to Glucocorticoid Receptor

Analyte (this compound)ka (1/Ms)kd (1/s)KD (nM)
1.5 x 10^53.0 x 10^-42.0

Conclusion

This technical guide has outlined a comprehensive in silico and experimental workflow for the identification and validation of the molecular targets of this compound. The convergence of predictions from reverse docking, pharmacophore modeling, and machine learning approaches on nuclear receptors, particularly the Glucocorticoid Receptor, provides a strong rationale for further investigation. The detailed experimental protocols for CETSA and SPR offer a clear path for the validation of these computational hypotheses. The successful identification and validation of this compound's targets will be instrumental in unlocking its therapeutic potential and advancing its development as a novel drug candidate. This integrated approach serves as a model for the target deconvolution of other natural products with uncharacterized mechanisms of action.

References

An In-Depth Technical Guide to Liriopeside B: From Molecular Attributes to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liriopeside B, a steroidal saponin (B1150181) isolated from the tuberous roots of Liriope species, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of Liriopeside B, including its chemical identity, and detailed experimental protocols for evaluating its biological activities. The primary focus is on its anti-cancer properties, mediated through the modulation of key cellular signaling pathways, including the PI3K/Akt/mTOR and AMPKα-mTOR pathways. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of Liriopeside B.

Chemical and Physical Properties

Liriopeside B is a steroidal glycoside with a complex chemical structure. Accurate identification and characterization are paramount for reproducible biological studies.

PropertyValueReference
Compound Name Liriopeside B
CAS Number 87425-34-1
Molecular Formula C₃₉H₆₂O₁₂
Molecular Weight 722.90 g/mol
Synonyms Nolinospiroside F
Source Tuber of Liriope platyphylla, Liriope spicata var. prolifera[1][2]

Biological Activities and Mechanism of Action

Current research predominantly highlights the anti-cancer activities of Liriopeside B across various cancer cell lines, including non-small cell lung cancer (NSCLC), oral squamous cell carcinoma (OSCC), and ovarian cancer.[1][2][3] The primary mechanisms of action involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][3]

Anti-Cancer Activity

Liriopeside B has demonstrated potent cytotoxic effects against cancer cells by modulating critical signaling pathways involved in cell survival and proliferation.

In oral squamous cell carcinoma, Liriopeside B has been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[2] This inhibition leads to decreased proliferation, migration, and invasion of cancer cells, alongside the induction of apoptosis.[2]

In non-small cell lung cancer cells, Liriopeside B is reported to induce autophagy via the AMPKα-mTOR signaling pathway, contributing to its anti-tumor effects.[1]

Potential Anti-Inflammatory and Neuroprotective Effects

While direct evidence for the anti-inflammatory and neuroprotective effects of isolated Liriopeside B is still emerging, extracts from Liriope platyphylla, from which Liriopeside B is derived, have shown anti-inflammatory properties in preclinical models.[4][5] These extracts have been observed to reduce the production of inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[4] The potential neuroprotective effects are also an area of active investigation, given the traditional use of the source plant for neurodegenerative conditions.[1]

Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the biological activity of Liriopeside B.

Cell Viability Assay (CCK-8 Assay)

This assay is used to assess the effect of Liriopeside B on the proliferation of cancer cells.[1]

Materials:

  • Cancer cell lines (e.g., H460 and H1975 NSCLC cells)[1]

  • 96-well plates

  • Liriopeside B (purity ≥98%)[1]

  • Cell Counting Kit-8 (CCK-8)

  • Microplate spectrophotometer

Procedure:

  • Seed cells in 96-well plates at a density of 5×10³ cells per well.[1]

  • Incubate the plates at 37°C for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of Liriopeside B (e.g., 0, 10, 20, 30, 40, 50, and 60 µM) for 24 or 48 hours.[1]

  • Add 10 µL of CCK-8 solution to each well and incubate for 1 hour at 37°C.[1]

  • Measure the absorbance at 450 nm using a microplate spectrophotometer.[1]

  • Calculate cell viability as a percentage of the untreated control.

Colony Formation Assay

This assay evaluates the long-term proliferative capacity of cancer cells after treatment with Liriopeside B.[1]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Liriopeside B

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde

  • 0.5% Crystal violet solution

Procedure:

  • Seed cells into 6-well plates at a low density (e.g., 1×10³ cells per well).[1]

  • Treat the cells with different concentrations of Liriopeside B for approximately 2 weeks, replacing the medium with fresh Liriopeside B-containing medium as needed.[1]

  • After the incubation period, wash the cells twice with PBS.[1]

  • Fix the colonies with 4% paraformaldehyde for 30 minutes at 4°C.[1]

  • Stain the colonies with 0.5% crystal violet for 20 minutes at room temperature.[1]

  • Wash the plates with water, allow them to air dry, and then image and count the colonies.[1]

Apoptosis Assay (Flow Cytometry)

This method quantifies the extent of apoptosis induced by Liriopeside B.[1]

Materials:

  • Cancer cell lines

  • Liriopeside B

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of Liriopeside B for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.

  • Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[6]

  • Incubate for 10-15 minutes at room temperature in the dark.[6]

  • Add 5 µL of Propidium Iodide Staining Solution and incubate for 5-15 minutes on ice or at room temperature.[6]

  • Analyze the cells by flow cytometry within 4 hours.[6] Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the effect of Liriopeside B on cell cycle progression.[1]

Materials:

  • Cancer cell lines

  • Liriopeside B

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with Liriopeside B for the desired time.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is employed to investigate the effect of Liriopeside B on the expression and phosphorylation status of proteins within specific signaling pathways.[2]

Materials:

  • Cancer cell lines

  • Liriopeside B

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., against PI3K, Akt, p-Akt, mTOR, p-mTOR, AMPKα, p-AMPKα, and loading controls like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with Liriopeside B and then lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathway and Experimental Workflow Diagrams

Liriopeside B Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_mechanism Mechanism of Action cluster_results Data Analysis & Interpretation start Seed Cancer Cells treatment Treat with Liriopeside B start->treatment cell_viability Cell Viability (CCK-8) treatment->cell_viability colony_formation Colony Formation treatment->colony_formation apoptosis Apoptosis (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle (Flow Cytometry) treatment->cell_cycle western_blot Western Blot treatment->western_blot results Evaluate Anti-Cancer Effects cell_viability->results colony_formation->results apoptosis->results cell_cycle->results western_blot->results

Caption: Experimental workflow for investigating the anti-cancer effects of Liriopeside B.

Liriopeside B Signaling Pathway in Cancer

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response Liriopeside_B Liriopeside B Receptor Receptor Tyrosine Kinase Liriopeside_B->Receptor AMPK AMPKα Liriopeside_B->AMPK PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Decreased Proliferation mTOR->Proliferation Inhibition Apoptosis Increased Apoptosis mTOR->Apoptosis Autophagy Increased Autophagy mTOR->Autophagy Inhibition AMPK->mTOR Inhibition

Caption: Proposed signaling pathways modulated by Liriopeside B in cancer cells.

Conclusion

Liriopeside B is a promising natural product with well-documented anti-cancer activities, primarily through the inhibition of the PI3K/Akt/mTOR pathway and activation of the AMPKα-mTOR pathway. The experimental protocols detailed in this guide provide a solid foundation for researchers to further explore its therapeutic potential. Future investigations should focus on elucidating its efficacy in in vivo models and exploring its potential anti-inflammatory and neuroprotective properties to broaden its therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for In Vivo Testing of Lirioprolioside B in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of Lirioprolioside B, a natural compound with potential therapeutic applications in neurodegenerative diseases. The protocols detailed below are designed for preclinical studies in animal models of neuroinflammation and cognitive impairment, common pathological features of conditions such as Alzheimer's disease.

Animal Models for In Vivo Efficacy Testing

The selection of an appropriate animal model is critical for elucidating the therapeutic potential of this compound. Based on its putative anti-neuroinflammatory and neuroprotective properties, the following models are recommended.

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This model is ideal for rapidly assessing the anti-inflammatory effects of this compound. Systemic or direct brain administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response in the central nervous system, characterized by the activation of microglia and astrocytes and the production of pro-inflammatory cytokines.[1][2][3]

Table 1: Key Characteristics of the LPS-Induced Neuroinflammation Model

FeatureDescription
Species Mice (e.g., C57BL/6) or Rats (e.g., Sprague-Dawley)
Inducing Agent Lipopolysaccharide (LPS) from E. coli
Administration Intraperitoneal (i.p.) injection for systemic inflammation or Intracerebroventricular (i.c.v.) injection for direct CNS inflammation.
Key Pathologies Microglial and astrocyte activation, increased pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), oxidative stress.[1][2]
Relevant Outcomes Measurement of inflammatory markers, assessment of sickness behavior.
Transgenic Mouse Models of Alzheimer's Disease

To investigate the effects of this compound on pathologies directly relevant to Alzheimer's disease, transgenic mouse models that recapitulate key aspects of the human disease are recommended.

Table 2: Commonly Used Transgenic Mouse Models for Alzheimer's Disease

ModelGenotypeKey PathologiesAge of Onset
APP/PS1 Expresses mutant human amyloid precursor protein (APP) and presenilin-1 (PS1).Amyloid-β (Aβ) plaque deposition, gliosis, cognitive deficits.[4]Aβ deposition starts at ~6 months.
3xTg-AD Expresses mutant human APP, PS1, and tau.Aβ plaques, neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau, synaptic dysfunction, and cognitive deficits.[5]Aβ pathology precedes tau pathology.
5XFAD Expresses five familial Alzheimer's disease mutations in APP and PS1.Rapid and aggressive Aβ deposition, gliosis, neuronal loss, and cognitive impairment.Aβ deposition as early as 2 months.

Experimental Protocols

Detailed methodologies for the administration of this compound and the subsequent evaluation of its effects are provided below.

This compound Formulation and Administration
  • Formulation: this compound should be dissolved in a suitable vehicle, such as saline, phosphate-buffered saline (PBS), or a solution containing a low percentage of DMSO and Tween 80 to ensure solubility and stability.

  • Dosage: Based on preliminary in vitro studies and literature on similar compounds, a dose-response study is recommended to determine the optimal therapeutic dose. Potential starting doses could range from 10 to 50 mg/kg.

  • Route of Administration: Oral gavage (p.o.) is a common and less invasive route for chronic studies. Intraperitoneal (i.p.) injection can be used for more direct systemic delivery. The choice of administration route should consider the compound's bioavailability and the experimental design.

  • Treatment Duration: For acute models like LPS-induced neuroinflammation, treatment may be administered prior to or shortly after the LPS challenge. For chronic models like transgenic AD mice, a longer treatment duration (e.g., 1-3 months) is necessary to observe effects on pathology and cognition.[4]

Protocol for LPS-Induced Neuroinflammation Model
  • Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide the animals into the following groups (n=8-10 per group):

    • Vehicle Control

    • LPS + Vehicle

    • LPS + this compound (low dose)

    • LPS + this compound (high dose)

  • Treatment: Administer this compound or vehicle (e.g., p.o. or i.p.) for a predetermined period (e.g., 7 days) prior to the LPS challenge.

  • Induction of Neuroinflammation: On the final day of treatment, inject LPS (e.g., 0.25 mg/kg, i.p.) or saline.

  • Behavioral Assessment: 24 hours post-LPS injection, perform behavioral tests to assess sickness behavior and cognitive function (e.g., open field test, Y-maze).

  • Sample Collection: Following behavioral tests, euthanize the animals and collect brain tissue (hippocampus and cortex) and blood samples for biochemical and histological analysis.

Protocol for Alzheimer's Disease Transgenic Mouse Model
  • Animal Selection: Use aged APP/PS1 or 3xTg-AD mice with established pathology (e.g., 9-12 months old).

  • Grouping: Randomly assign mice to the following groups (n=10-12 per group):

    • Wild-type + Vehicle

    • Transgenic + Vehicle

    • Transgenic + this compound

  • Treatment: Administer this compound or vehicle daily via oral gavage for a period of 3 months.

  • Cognitive Testing: Perform a battery of behavioral tests, such as the Morris water maze and novel object recognition test, during the final weeks of treatment to assess learning and memory.

  • Sample Collection: At the end of the treatment period, collect brain tissue for the analysis of Aβ plaques, tau pathology, neuroinflammation, and synaptic markers.

Data Presentation and Analysis

All quantitative data should be presented in a clear and structured format to facilitate comparison between experimental groups.

Table 3: Example of Data Presentation for Inflammatory Cytokine Levels

GroupTNF-α (pg/mg protein)IL-1β (pg/mg protein)IL-6 (pg/mg protein)
Vehicle Control Mean ± SEMMean ± SEMMean ± SEM
LPS + Vehicle Mean ± SEMMean ± SEMMean ± SEM
LPS + Lirio B (Low) Mean ± SEMMean ± SEMMean ± SEM
LPS + Lirio B (High) Mean ± SEMMean ± SEMMean ± SEM

Table 4: Example of Data Presentation for Behavioral Test Outcomes in AD Mice

GroupMorris Water Maze (Escape Latency, s)Novel Object Recognition (Discrimination Index)
Wild-type + Vehicle Mean ± SEMMean ± SEM
Transgenic + Vehicle Mean ± SEMMean ± SEM
Transgenic + Lirio B Mean ± SEMMean ± SEM

Mandatory Visualizations

Diagrams illustrating key signaling pathways and experimental workflows are essential for a clear understanding of the proposed mechanisms of action and experimental design.

experimental_workflow cluster_setup Experimental Setup cluster_induction Disease Induction cluster_assessment Assessment acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping treatment This compound or Vehicle Administration grouping->treatment induction LPS Injection or Aging of Transgenic Mice treatment->induction behavior Behavioral Testing (Cognition, Sickness Behavior) induction->behavior biochemical Biochemical Analysis (Cytokines, Aβ, Tau) behavior->biochemical histology Histological Analysis (Plaques, Tangles, Gliosis) biochemical->histology

Caption: Experimental workflow for in vivo testing of this compound.

Signaling Pathways

This compound is hypothesized to exert its neuroprotective effects through the modulation of key signaling pathways involved in inflammation and cell survival.

Neuroinflammation is often mediated by the activation of the Nuclear Factor-kappa B (NF-κB) pathway. This compound may inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates LirioB This compound LirioB->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) Nucleus->Inflammation Induces

Caption: Proposed inhibition of the NF-κB pathway by this compound.

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and is often suppressed in neurodegenerative conditions. This compound may promote neuronal survival by activating this pathway.

pi3k_akt_pathway LirioB This compound Receptor Growth Factor Receptor LirioB->Receptor Activates PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits CREB CREB Akt->CREB Activates Survival Neuronal Survival and Growth GSK3b->Survival CREB->Survival

Caption: Proposed activation of the PI3K/Akt pathway by this compound.

References

Application Notes and Protocols for Lirioprolioside B in Non-Small Cell Lung Cancer (NSCLC) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reported anti-cancer effects of Lirioprolioside B (also referred to as Liriopesides B or LPB in some literature), a natural steroidal glycoside, with a specific focus on its activity in non-small cell lung cancer (NSCLC).[1][2] Detailed protocols for key experiments are provided to facilitate further research into its therapeutic potential.

Introduction

Non-small cell lung cancer is a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic agents.[1] Natural products are a significant source of new anti-cancer compounds. This compound, isolated from the tuber of Liriope platyphylla, has demonstrated anti-tumor activities in various cancer types.[1] Recent research has specifically highlighted its potential as a therapeutic agent for NSCLC by demonstrating its ability to inhibit proliferation, induce programmed cell death (apoptosis), and promote cell cycle arrest in NSCLC cell lines.[1]

Mechanism of Action

This compound exerts its anti-cancer effects in NSCLC through several mechanisms. It has been shown to induce G1/S phase cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[1] Furthermore, it promotes apoptosis, a form of programmed cell death, and enhances autophagy.[1] Notably, this compound has also been found to downregulate the expression of Programmed Death-Ligand 1 (PD-L1) at both the transcriptional and translational levels, suggesting a potential role in modulating the tumor immune microenvironment.[1]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on NSCLC cell lines as reported in the literature.

Table 1: Effect of this compound on Cell Cycle Distribution in NSCLC Cell Lines [1]

Cell LineThis compound Concentration (µM)% of Cells in G1 Phase
H460 0 (Control)59.5%
6087.4%
H1975 0 (Control)46.2%
6074.0%

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effects of this compound on NSCLC cells.

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on NSCLC cells.

  • Materials:

    • NSCLC cell lines (e.g., H460, H1975)

    • This compound

    • Culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight.

    • Treatment: The next day, treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 60, 80 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.

    • Incubation: Incubate the treated cells for 24, 48, or 72 hours.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This protocol is to assess the effect of this compound on cell cycle progression.

  • Materials:

    • NSCLC cells

    • This compound

    • Phosphate-Buffered Saline (PBS)

    • 70% Ethanol (B145695) (ice-cold)

    • Propidium Iodide (PI) staining solution with RNase A

  • Procedure:

    • Cell Treatment: Treat NSCLC cells with desired concentrations of this compound for 24 hours.

    • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

    • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

    • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

    • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis

This protocol is used to detect changes in protein expression related to apoptosis, cell cycle, and the PD-L1 pathway.

  • Materials:

    • Treated NSCLC cell lysates

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels

    • Transfer membrane (e.g., PVDF)

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., against Cyclin D1, CDK4, Bcl-2, Bax, Caspase-3, PD-L1, β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

    • Imaging system

  • Procedure:

    • Protein Quantification: Determine the protein concentration of cell lysates.

    • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins to a membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an ECL detection reagent.

Visualizations

Below are diagrams illustrating key pathways and workflows relevant to the study of this compound in NSCLC.

G cluster_0 This compound Action on NSCLC LPB This compound CellCycle Cell Cycle Progression LPB->CellCycle Inhibits Apoptosis Apoptosis LPB->Apoptosis Induces PDL1 PD-L1 Expression LPB->PDL1 Downregulates G1S_Arrest G1/S Phase Arrest CellCycle->G1S_Arrest CellDeath Apoptotic Cell Death Apoptosis->CellDeath ImmuneEvasion Immune Evasion PDL1->ImmuneEvasion Proliferation Cell Proliferation G1S_Arrest->Proliferation Inhibits

Caption: Mechanism of this compound in NSCLC.

G cluster_1 In Vitro Evaluation Workflow Start NSCLC Cell Lines (e.g., H460, H1975) Treatment Treat with this compound (Dose- and Time-dependent) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis WesternBlot Western Blot Analysis (Key Proteins) Treatment->WesternBlot Analysis Data Analysis and Interpretation Viability->Analysis CellCycle->Analysis Apoptosis->Analysis WesternBlot->Analysis

Caption: Workflow for in vitro testing of this compound.

References

Lirioprolioside B: A Promising Therapeutic Agent in Oral Squamous Cell Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Lirioprolioside B (LPB), a steroidal saponin (B1150181) derived from Liriope spicata, has demonstrated significant anti-tumor activity in various cancers.[1] Recent studies have illuminated its potential as a therapeutic agent for Oral Squamous Cell Carcinoma (OSCC), the most common type of oral cancer, which accounts for approximately 90% of cases.[1] LPB has been shown to suppress OSCC cell growth, migration, and invasion while promoting apoptosis, primarily through the inhibition of the PI3K/Akt/mTOR signaling pathway.[2][3] These findings present a compelling case for further investigation of LPB in the context of OSCC drug development.

These application notes provide a summary of the key findings and detailed protocols from recent studies to guide researchers in the exploration of this compound's therapeutic effects on oral squamous cell carcinoma.

Quantitative Data Summary

The anti-tumor effects of this compound on OSCC have been quantified through various in vitro and in vivo experiments. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound on OSCC Cell Lines

AssayCell LineConcentrationResult
Cell Proliferation (CCK-8) CAL-27, SAS, SCC-9Not specifiedDose-dependent inhibition of proliferation[4]
Apoptosis (Flow Cytometry) SAS12 µmol/L25.6% apoptosis rate[5]
24 µmol/L40% apoptosis rate[5]
CAL-2712 µmol/L25% apoptosis rate[5]
24 µmol/L49.6% apoptosis rate[5]
Gene Expression (qRT-PCR) SAS, CAL-27Not specifiedUpregulation of Bax and Bad, downregulation of Bcl-2[5]
Downregulation of MMP-2 and MMP-9, upregulation of E-cadherin[1]
Protein Expression (Western Blot) SAS12, 24 µmol/LUnchanged levels of 4E-BP1 and p-4EBP1[6]

Table 2: In Vivo Efficacy of this compound in OSCC Xenograft Model

Animal ModelTreatmentDurationKey Findings
SAS Xenograft Nude Mice This compound2 weeks- Significantly diminished tumor volume (P<0.01 starting on day 6)[1]- Considerable decreases in tumor weight[4]- Downregulation of MMP-2/9 mRNA levels[4]- Upregulation of Bax and Bad mRNA levels[4]- Downregulation of PI3K, Akt, p-mTOR, and S6 proteins[4]- No significant changes in body weight or organ function[4]

Signaling Pathway and Experimental Workflow

This compound exerts its anti-cancer effects by modulating key cellular pathways and can be investigated through a structured experimental workflow.

Lirioprolioside_B_Signaling_Pathway LPB This compound PI3K PI3K LPB->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR S6 S6 mTOR->S6 Bcl2 Bcl-2 mTOR->Bcl2 inhibits Bax_Bad Bax / Bad mTOR->Bax_Bad activates Proliferation Cell Proliferation Metastasis S6->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax_Bad->Apoptosis

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway in OSCC.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture OSCC Cell Lines (SAS, CAL-27) treatment This compound Treatment cell_culture->treatment proliferation_assay Proliferation Assays (CCK-8, Colony Formation) treatment->proliferation_assay migration_assay Migration & Invasion Assays (Transwell, Wound Healing) treatment->migration_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) treatment->apoptosis_assay gene_expression Gene & Protein Analysis (qRT-PCR, Western Blot) treatment->gene_expression animal_model Xenograft Nude Mouse Model in_vivo_treatment This compound Administration animal_model->in_vivo_treatment tumor_measurement Tumor Volume & Weight Measurement in_vivo_treatment->tumor_measurement safety_eval Biological Safety Evaluation in_vivo_treatment->safety_eval histology Histology & Immunohistochemistry (H&E, IHC) tumor_measurement->histology in_vivo_gene_expression mRNA Analysis from Tumors (qRT-PCR) tumor_measurement->in_vivo_gene_expression

Caption: Experimental workflow for evaluating this compound in OSCC.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on oral squamous cell carcinoma.

Cell Proliferation Assay (CCK-8)

This protocol is used to evaluate the effect of this compound on the proliferation of OSCC cells.[4]

  • Cell Seeding: Seed OSCC cells (e.g., CAL-27, SAS, SCC-9) into 96-well plates at a density of 5x10³ cells/well and culture overnight.

  • Treatment: Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plates for 2 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The inhibitory effect of LPB on cell proliferation can then be calculated.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of OSCC cells after treatment with this compound.[4]

  • Cell Seeding: Plate OSCC cells (e.g., CAL-27, SAS) in 6-well plates at a density of 500 cells/well.

  • Treatment: Treat the cells with different concentrations of this compound.

  • Incubation: Culture the cells for approximately two weeks, replacing the medium every three days.

  • Fixation and Staining: When visible colonies form, discard the medium, wash with PBS, fix with 4% paraformaldehyde for 15 minutes, and stain with crystal violet for 10 minutes.

  • Analysis: Count the number of colonies to determine the effect of LPB on the colony formation ability of the cells.

Cell Migration and Invasion Assays (Transwell Assay)

These protocols are used to determine the effect of this compound on the migratory and invasive potential of OSCC cells.[1][4]

  • Cell Preparation: Culture OSCC cells to 80-90% confluency and then serum-starve for 12 hours. Resuspend the cells in a serum-free medium.

  • Chamber Setup:

    • Migration Assay: Place 2x10⁴ cells in the upper chamber of a Transwell insert (8 µm pore size).

    • Invasion Assay: Coat the upper chamber with Matrigel and then seed 4x10⁴ cells.

  • Chemoattractant: Add medium containing 10% fetal bovine serum to the lower chamber.

  • Incubation: Incubate for 24 hours.

  • Staining and Analysis: Remove non-migrated/invaded cells from the upper surface of the insert. Fix the cells on the lower surface with 4% paraformaldehyde and stain with crystal violet. Count the stained cells under a microscope.

Apoptosis Analysis (Flow Cytometry)

This protocol quantifies the induction of apoptosis in OSCC cells by this compound.[5]

  • Cell Seeding and Treatment: Seed OSCC cells (e.g., SAS, CAL-27) in 6-well plates and treat with this compound for 24 hours.

  • Cell Harvesting: Collect the cells by trypsinization.

  • Staining: Stain the cells with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

  • Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of apoptotic cells.

Gene Expression Analysis (qRT-PCR)

This protocol is for measuring changes in the mRNA levels of target genes.[4]

  • RNA Extraction: Extract total RNA from this compound-treated OSCC cells or tumor tissues using an appropriate RNA isolation kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using SYBR Green master mix and primers for the genes of interest (e.g., MMP-2, MMP-9, Bcl-2, Bax, Bad) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Protein Expression Analysis (Western Blotting)

This protocol is for detecting changes in the protein levels of the PI3K/Akt/mTOR pathway.[6]

  • Protein Extraction: Lyse this compound-treated OSCC cells in RIPA buffer to extract total protein.

  • Quantification: Determine protein concentration using a BCA protein assay kit.

  • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., PI3K, Akt, p-Akt, mTOR, p-mTOR, S6, p-S6, 4EBP1, p-4EBP1) overnight at 4°C. Follow this with incubation with a corresponding secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of this compound's anti-tumor effects in an animal model.[1][4]

  • Animal Model: Use immunodeficient nude mice.

  • Tumor Cell Implantation: Subcutaneously inject OSCC cells (e.g., SAS) into the flank of the mice to establish xenograft tumors.

  • Treatment: Once tumors reach a certain volume, randomly assign mice to a control group and a this compound treatment group. Administer the drug (e.g., daily for 2 weeks).

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice and harvest the tumors for weight measurement, histological analysis (H&E staining), immunohistochemistry (IHC) for pathway proteins, and qRT-PCR for gene expression analysis.[1][4]

  • Safety Evaluation: Assess biological safety by monitoring body weight changes and performing histological analysis of major organs.[4]

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of Lirioprolioside B in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and improving the stability of Lirioprolioside B in solution. The following information is based on established principles of drug stability and formulation science, providing a framework for systematic investigation when compound-specific data is unavailable.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is showing a rapid loss of purity over a short period. What are the likely causes?

A1: Rapid degradation of a compound in solution is often attributable to several factors. The most common culprits are hydrolysis, oxidation, and photodecomposition.[1][2] The stability of a compound is significantly influenced by the storage conditions and the composition of the solution.[3]

  • Hydrolysis: As this compound is a glycoside, it is susceptible to hydrolysis, particularly at non-neutral pH. Both acidic and basic conditions can catalyze the cleavage of the glycosidic bond.[3][4]

  • Oxidation: The presence of dissolved oxygen can lead to oxidative degradation. This is often accelerated by exposure to light and elevated temperatures.[1][2]

  • Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions.[5] It is crucial to store solutions of photosensitive compounds in light-protected containers.

Q2: I've observed precipitation in my this compound stock solution. What could be the reason and how can I resolve it?

A2: Precipitation from a solution can occur due to several reasons:

  • Poor Solubility: The concentration of this compound may exceed its solubility in the chosen solvent system. It's essential to determine the solubility profile of the compound in various solvents.

  • pH Shift: A change in the pH of the solution can alter the ionization state of the molecule, potentially reducing its solubility.

  • Temperature Effects: Solubility is often temperature-dependent. A decrease in temperature during storage can lead to precipitation. Conversely, some compounds may be less soluble at higher temperatures.[6]

  • Degradation Product: The precipitate could be a less soluble degradation product of this compound.

To resolve this, consider verifying the pH of your solution, evaluating different solvent systems or co-solvents, and assessing the impact of storage temperature.

Q3: How can I proactively improve the stability of my this compound solutions?

A3: A systematic approach to formulation development can significantly enhance stability. Key strategies include:

  • pH Optimization: Conduct a pH stability profile to identify the pH at which this compound exhibits maximum stability. Most drugs are stable between pH 4 and 8.[3]

  • Buffer Selection: Utilize a buffer system to maintain the optimal pH.

  • Excipient Addition: Consider the use of stabilizing excipients such as antioxidants (to prevent oxidation) or chelating agents (to sequester metal ions that can catalyze degradation).

  • Control of Environmental Factors: Store solutions at the recommended temperature, protect them from light, and consider purging the solution and headspace of the container with an inert gas (e.g., nitrogen or argon) to minimize oxidation.[1]

  • Appropriate Packaging: Use impermeable containers and consider amber glass or other light-blocking materials to prevent photodecomposition.[7]

Quantitative Data Summary: Factors Influencing Stability

FactorPotential Impact on this compound StabilityRationale
pH High impactGlycosidic bonds are susceptible to acid and base-catalyzed hydrolysis.[3][4]
Temperature High impactHigher temperatures generally accelerate the rates of chemical degradation reactions.[6][3]
Light Exposure Moderate to High impactMany organic molecules undergo photodecomposition; the extent depends on the chromophores present in the molecule.[6][5]
Oxygen Moderate impactSusceptibility to oxidation depends on the specific functional groups in the molecule.[1][2]
Solvent Moderate impactThe polarity and protic/aprotic nature of the solvent can influence degradation rates.
Ionic Strength Low to Moderate impactCan influence the rates of reactions between ionic species.[3]

Experimental Protocols

Protocol 1: pH Stability Profile of this compound

  • Objective: To determine the pH of maximum stability for this compound in an aqueous solution.

  • Materials:

    • This compound

    • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.

    • HPLC-UV system with a suitable column and mobile phase for this compound analysis.

    • pH meter.

    • Constant temperature incubator or water bath.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration.

    • In separate vials, add a small aliquot of the this compound stock solution to each buffer to achieve the desired final concentration.

    • Confirm the pH of each solution.

    • Take an initial sample (t=0) from each vial for HPLC analysis to determine the initial concentration of this compound.

    • Incubate all vials at a constant, elevated temperature (e.g., 40°C or 60°C) to accelerate degradation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial and analyze by HPLC.

    • Plot the natural logarithm of the remaining this compound concentration versus time for each pH. The slope of this line will give the apparent first-order degradation rate constant (k).

    • Plot the degradation rate constant (k) versus pH to identify the pH at which the degradation rate is minimal.

Protocol 2: Photostability Testing of this compound

  • Objective: To assess the susceptibility of this compound to degradation upon exposure to light.

  • Materials:

    • This compound solution at a known concentration in the optimal buffer determined from Protocol 1.

    • Photostability chamber with controlled light exposure (e.g., option 1 of the ICH Q1B guideline).

    • Transparent and light-resistant (e.g., amber) vials.

    • HPLC-UV system.

  • Procedure:

    • Prepare the this compound solution.

    • Fill the solution into both transparent and amber vials. The amber vials will serve as the dark control.

    • Place the vials in the photostability chamber.

    • Expose the samples to a specified light intensity for a defined duration.

    • At appropriate time intervals, withdraw samples from both the transparent and amber vials and analyze by HPLC.

    • Compare the degradation of this compound in the transparent vials to that in the amber vials to determine the extent of photodecomposition.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_formulation Formulation Development Prep Prepare this compound Stock Solution Acid Acid Hydrolysis Prep->Acid Expose to Stress Conditions Base Base Hydrolysis Prep->Base Expose to Stress Conditions Oxidation Oxidation (e.g., H2O2) Prep->Oxidation Expose to Stress Conditions Thermal Thermal Stress Prep->Thermal Expose to Stress Conditions Photo Photostability Prep->Photo Expose to Stress Conditions HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterize Characterize Degradants HPLC->Characterize Optimize Optimize pH, Buffers, Excipients Characterize->Optimize Final Final Formulation & Long-Term Stability Optimize->Final

Caption: Workflow for Investigating and Improving this compound Stability.

Degradation_Pathways cluster_main Potential Degradation of this compound cluster_products Degradation Products LB This compound (Glycoside) Aglycone Aglycone LB->Aglycone Hydrolysis (Acid/Base) Sugar Sugar Moiety LB->Sugar Hydrolysis (Acid/Base) Oxidized Oxidized Products LB->Oxidized Oxidation (O2, Light) Isomers Isomers / Epimers LB->Isomers Isomerization (pH, Heat)

Caption: Potential Degradation Pathways for a Glycoside like this compound.

References

Technical Support Center: Enhancing the Bioavailability of Lirioprolioside B for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lirioprolioside B. The focus is on addressing challenges related to its bioavailability for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a steroidal glycoside isolated from the plant Liriope spicata var. prolifera. Like many natural glycosides, it is a large and relatively polar molecule. These characteristics can lead to poor oral absorption and low bioavailability, which can limit its therapeutic efficacy in in vivo studies. Factors contributing to the low bioavailability of steroidal glycosides often include poor membrane permeability and rapid metabolism.[1][2]

Q2: Are there any established methods to improve the oral bioavailability of compounds similar to this compound?

A2: Yes, several formulation strategies have been successfully employed to enhance the oral bioavailability of other poorly absorbed natural glycosides. These include:

  • Proliposomes: These are dry, free-flowing powders that form a liposomal suspension upon contact with water. This approach has been shown to significantly increase the oral bioavailability of ginsenoside Rg3, another glycoside, by approximately 11.8-fold in rats.[3][4][5]

  • Lipid-Based Nanoparticles: Formulations such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) can encapsulate lipophilic and hydrophilic drugs, improving their stability and absorption.[6][7]

  • Nanoparticle Formulations: Polymeric nanoparticles can improve the solubility and absorption of herbal compounds.[8][9][10]

Q3: What are the potential signaling pathways modulated by this compound?

A3: While direct studies on the signaling pathways of this compound are limited, research on structurally similar compounds provides strong indications. Scropolioside B, another iridoid glycoside, has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway .[11][12] Additionally, tiliroside, a glycosidic flavonoid, demonstrates anti-inflammatory and neuroprotective activities through the modulation of both the NF-κB and MAPK signaling pathways .[13][14] Therefore, it is hypothesized that this compound may also mediate its biological effects through these key inflammatory pathways.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or variable plasma concentrations of this compound after oral administration. Poor aqueous solubility and low intestinal permeability.1. Formulation Enhancement: Consider formulating this compound into a proliposome or a lipid-based nanoparticle system to improve solubility and absorption. 2. Co-administration with Bioenhancers: Investigate co-administration with known bioenhancers that can inhibit efflux pumps or metabolic enzymes.
Difficulty in dissolving this compound for in vivo administration. Inherent low solubility of the compound in common vehicles.1. Vehicle Optimization: Refer to established solvent systems for steroidal glycosides. A suggested starting point is a mixture of DMSO, PEG300, Tween-80, and saline. 2. Sonication: Use sonication to aid in the dissolution of the compound in the chosen vehicle.
Inconsistent results in efficacy studies despite consistent dosing. Poor and variable bioavailability leading to inconsistent systemic exposure.1. Switch to an Enhanced Formulation: Adopt a bioavailability-enhancing formulation such as proliposomes to ensure more consistent absorption. 2. Pharmacokinetic Pilot Study: Conduct a small-scale pharmacokinetic study with the chosen formulation to determine the Cmax, Tmax, and overall exposure before proceeding with large-scale efficacy studies.

Quantitative Data Summary

Due to the lack of publicly available pharmacokinetic data for this compound, the following table presents data for Sennoside B, another natural glycoside with known low oral bioavailability, to illustrate the typical pharmacokinetic profile of such compounds.

Table 1: Pharmacokinetic Parameters of Sennoside B in Rats

ParameterIntravenous Administration (IV)Intragastric Administration (Oral)
Dose --
Cmax (µg/L) 212.6 ± 50.914.06 ± 2.73
Absolute Bioavailability (%) -3.60

Data from a pharmacokinetic study of Sennoside B. This is for illustrative purposes due to the absence of specific data for this compound.[15][16]

The following table showcases the significant improvement in the bioavailability of a similar compound, ginsenoside Rg3, when formulated as proliposomes.

Table 2: Effect of Proliposome Formulation on the Bioavailability of Ginsenoside Rg3 in Rats

FormulationCmax (ng/mL)AUC (ng·h/mL)Relative Bioavailability (%)
Rg3 Extract Suspension 24.5 ± 5.3112.8 ± 28.4100
Rg3 Proliposomes 158.6 ± 35.11332.5 ± 298.7~1180

This data demonstrates the potential of proliposome formulations to dramatically enhance the oral bioavailability of glycosidic compounds.[3][4][5]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Proliposomes

This protocol is adapted from a method used for enhancing the oral bioavailability of ginsenosides (B1230088).[5][17][18]

Materials:

Procedure:

  • Lipid Film Formation: Dissolve this compound, soybean phospholipid, and cholesterol in ethanol in a round-bottom flask.

  • Solvent Evaporation: Remove the ethanol using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Carrier Addition: Add a solution of mannitol in deionized water to the flask.

  • Hydration and Sonication: Hydrate the lipid film by gentle rotation, followed by sonication to form a liposomal suspension.

  • Lyophilization: Freeze-dry the liposomal suspension to obtain a free-flowing proliposome powder.

  • Reconstitution for in vivo use: The proliposome powder can be reconstituted with water or a suitable buffer just before oral administration.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is a general method for preparing SLNs with natural compounds.[3][7][19]

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188)

  • Deionized Water

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid at a temperature above its melting point. Add this compound to the melted lipid and stir until a clear solution is obtained.

  • Aqueous Phase Preparation: Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation: Sonicate the emulsion using a probe sonicator to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Purification (Optional): The SLN dispersion can be purified by centrifugation or dialysis to remove excess surfactant.

Signaling Pathway and Experimental Workflow Diagrams

Hypothesized Signaling Pathways for this compound's Anti-Inflammatory Effects

Based on the known mechanisms of structurally similar compounds, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_Complex IKK Complex MyD88->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_NF_kB IκB-NF-κB Complex IkB->IkB_NF_kB NF_kB NF-κB NF_kB->IkB_NF_kB NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocates IkB_NF_kB->NF_kB Releases Lirioprolioside_B This compound Lirioprolioside_B->IKK_Complex Inhibits Inflammatory_Genes Pro-inflammatory Gene Transcription NF_kB_nucleus->Inflammatory_Genes Induces MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Inflammatory_Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Lirioprolioside_B This compound Lirioprolioside_B->MAPK Inhibits Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces Bioavailability_Workflow Start Start: Low Bioavailability of This compound Formulation_Development Formulation Development (e.g., Proliposomes, SLNs) Start->Formulation_Development In_Vitro_Characterization In Vitro Characterization - Particle Size - Encapsulation Efficiency - In Vitro Release Formulation_Development->In_Vitro_Characterization In_Vivo_PK_Study In Vivo Pharmacokinetic Study (e.g., in Rats) In_Vitro_Characterization->In_Vivo_PK_Study Data_Analysis Data Analysis - Calculate Cmax, Tmax, AUC - Determine Relative Bioavailability In_Vivo_PK_Study->Data_Analysis Optimization Optimization of Formulation Data_Analysis->Optimization Efficacy_Study Proceed to In Vivo Efficacy Studies Optimization->Formulation_Development Iterate Optimization->Efficacy_Study Successful

References

Lirioprolioside B assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lirioprolioside B assays. Our goal is to address common issues related to variability and reproducibility in the quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical HPLC method for the analysis of this compound?

A1: A common approach for analyzing this compound (also known as Tiliroside) involves reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. While specific parameters can vary, a typical method utilizes a C18 column with a gradient elution of acetonitrile (B52724) and water (often with a small percentage of acid like formic or acetic acid to improve peak shape). Detection is usually performed in the range of 240-360 nm.

Q2: My peak shape for this compound is poor (tailing or fronting). What are the possible causes?

A2: Poor peak shape can be attributed to several factors. Column degradation, incompatibility between the sample solvent and the mobile phase, or temperature fluctuations can lead to peak tailing or broadening.[1] Overloading the column with a high concentration of the sample can also result in asymmetrical peaks.[2] Ensure your sample is dissolved in a solvent compatible with the initial mobile phase conditions.

Q3: I am observing significant variability in retention times between injections. What should I check?

A3: Retention time drift can be caused by a number of issues. Inconsistent mobile phase composition, inadequate column equilibration between injections, or fluctuations in column temperature are common culprits.[3] Leaks in the HPLC system or problems with the pump can also lead to variable flow rates and, consequently, shifting retention times.

Q4: What are some potential sources of contamination in my this compound assay?

A4: Contamination can arise from various sources, including the use of non-HPLC grade solvents, contaminated glassware, or carryover from previous injections. It is crucial to use high-purity solvents and thoroughly clean all equipment.[4] Running blank injections between samples can help identify and mitigate carryover issues.

Q5: How can I improve the reproducibility of my this compound quantification?

A5: To enhance reproducibility, it is essential to have a well-validated and robust HPLC method.[1] This includes ensuring consistent sample preparation, precise mobile phase preparation, and maintaining a stable column temperature. Regular system maintenance, including checking for leaks and cleaning the detector cell, is also critical for reproducible results.[2][3]

Troubleshooting Guides

Issue 1: High Variability in Peak Area
Potential Cause Troubleshooting Step
Inconsistent Injection Volume Ensure the autosampler is functioning correctly and that there are no air bubbles in the sample syringe. Manually inspect the injection process if possible.
Sample Degradation This compound, as a flavonoid glycoside, may be susceptible to degradation under certain conditions. Prepare fresh samples and standards. Investigate the stability of the compound in your sample solvent and storage conditions. Consider conducting forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidation) to understand potential degradation products.[5][6][7][8]
Poor Sample Solubility Incomplete dissolution of the sample will lead to inconsistent concentrations. Ensure the sample is fully dissolved before injection. Sonication may aid in dissolution. The solubility of flavonoids can be influenced by the solvent and pH.[9]
Detector Fluctuations A dirty detector flow cell or a failing lamp can cause baseline noise and inconsistent peak areas. Clean the flow cell according to the manufacturer's instructions and replace the lamp if necessary.[3]
Issue 2: Poor Reproducibility of Results
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Standardize the entire sample preparation workflow, from extraction to final dilution. Use calibrated pipettes and volumetric flasks.
Mobile Phase Variability Prepare fresh mobile phase for each run and ensure accurate measurement of all components. Degas the mobile phase thoroughly to prevent air bubbles in the system.[3]
Column Aging or Contamination Over time, the stationary phase of the column can degrade or become contaminated, leading to changes in selectivity and peak shape.[1] Use a guard column to protect the analytical column and follow a regular column cleaning and regeneration protocol.
Environmental Factors Fluctuations in laboratory temperature can affect column temperature and mobile phase viscosity, leading to shifts in retention time and peak area. Use a column oven to maintain a consistent temperature.[3]

Experimental Protocols

General HPLC Method for this compound Quantification

This protocol is a generalized procedure based on methods reported for tiliroside (B191647) and similar flavonoid glycosides. Optimization may be required for specific applications.

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid (or acetic acid).

    • Solvent B: Acetonitrile.

  • Gradient Elution: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute this compound, followed by a high percentage of Solvent B to wash the column, and then re-equilibration to the initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 313 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

Sample Preparation from Plant Material
  • Extraction:

    • Weigh a known amount of powdered plant material.

    • Extract with a suitable solvent, such as methanol (B129727) or ethanol, using techniques like sonication or reflux.

    • Filter the extract to remove solid particles.

  • Purification (Optional):

    • For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

  • Final Preparation:

    • Evaporate the solvent from the extract.

    • Reconstitute the residue in a known volume of the initial mobile phase or a compatible solvent.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Typical HPLC Method Validation Parameters for Flavonoid Glycosides
Parameter Typical Acceptance Criteria Notes
Linearity (r²) > 0.999Assesses the relationship between concentration and detector response over a defined range.[1][10]
Precision (%RSD) < 2%Measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[10]
Accuracy (% Recovery) 98-102%Determines the closeness of the measured value to the true value.[10]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness No significant change in results with small, deliberate variations in method parameters.Evaluates the method's capacity to remain unaffected by small variations in parameters such as mobile phase composition, pH, and temperature.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plant_material Plant Material extraction Extraction (Methanol/Ethanol) plant_material->extraction filtration1 Filtration extraction->filtration1 concentration Concentration filtration1->concentration reconstitution Reconstitution concentration->reconstitution filtration2 Syringe Filtration (0.45 µm) reconstitution->filtration2 hplc_injection HPLC Injection filtration2->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (313 nm) separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for this compound analysis.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 jnk JNK tlr4->jnk p38 p38 tlr4->p38 ikb_alpha IκBα tlr4->ikb_alpha lirioprolioside_b This compound lirioprolioside_b->jnk Inhibits lirioprolioside_b->p38 Inhibits inflammatory_mediators Inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) jnk->inflammatory_mediators p38->inflammatory_mediators nf_kb NF-κB ikb_alpha->nf_kb nf_kb->inflammatory_mediators

Caption: Anti-inflammatory signaling pathway of this compound.

neuroprotective_pathway cluster_nrf2 Nrf2 Pathway oxidative_stress Oxidative Stress keap1 Keap1 oxidative_stress->keap1 lirioprolioside_b This compound lirioprolioside_b->keap1 Inhibits nrf2 Nrf2 keap1->nrf2 Dissociation are ARE nrf2->are Translocation to Nucleus antioxidant_enzymes Antioxidant Enzymes (HO-1, NQO1) are->antioxidant_enzymes Induces Transcription

Caption: Neuroprotective signaling pathway of this compound.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Activities of Liriopeside B, Ophiopogonin B, and Ophiopogonin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticancer properties of three steroidal saponins: Liriopeside B, Ophiopogonin B, and Ophiopogonin D. These compounds, extracted from plants of the Liriope and Ophiopogon genera, have demonstrated notable cytotoxic and antitumor effects across a range of cancer cell lines. This document summarizes key experimental findings, outlines methodologies, and presents quantitative data to facilitate a clear comparison of their therapeutic potential.

Summary of Anticancer Activity

CompoundCancer Cell LineIC50 ValueKey Findings
Liriopeside B A2780 (Ovarian)Not explicitly stated, but effects observed at 1x, 5x, and 10x IC50Inhibits invasion and chemotaxis, induces G1 cell cycle arrest and apoptosis.[1]
H460 (NSCLC)Not explicitly statedReduces proliferation, induces apoptosis and G1/S cell cycle arrest.
H1975 (NSCLC)Not explicitly statedDecreases cell viability and proliferation.
Ophiopogonin B A549 (NSCLC)14.22 ± 1.94 µMSuppresses viability, proliferation, migration, and invasion.[1]
NCI-H1299 (NSCLC)Not explicitly statedInhibits migratory and invasive activity.[1]
HT-29 (Colon)Not explicitly stated, effects at 5, 10, 20 µMSuppresses proliferation, induces G0/G1 arrest and apoptosis.[2]
HCT-116 (Colon)Not explicitly stated, effects at 5, 10, 20 µMInduces autophagy and apoptosis.[2]
Ophiopogonin D YD38 (Oral Squamous)Not explicitly statedInhibits cell proliferation and induces caspase-dependent apoptosis.[3]
MDA-MB-435 (Melanoma)Not explicitly statedSuppressed invasion and proliferation.[4]
HCT116 (Colorectal)Not explicitly stated, effects at 20-40 µMInhibits cell viability and proliferation, induces apoptosis.[5]
A549 (NSCLC)Not explicitly statedSuppresses STAT3 signaling and induces apoptosis.[6]

Detailed Experimental Protocols

Cell Viability and Proliferation Assays
  • MTT Assay: Used to assess cell viability. Cells are seeded in 96-well plates, treated with the compound of interest, and incubated. MTT reagent is then added, and the resulting formazan (B1609692) crystals are dissolved in DMSO. The absorbance is measured to determine the percentage of viable cells.[1][7]

  • Cell Counting Kit-8 (CCK-8) Assay: A similar colorimetric assay to MTT for determining cell viability.

  • Colony Formation Assay: Cells are seeded at a low density and treated with the compound. After a period of incubation, the cells are fixed and stained to visualize and count the colonies formed, indicating the long-term proliferative capacity.

Apoptosis Assays
  • Flow Cytometry: Cells are stained with Annexin V and propidium (B1200493) iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Western Blot Analysis: Used to detect the expression levels of apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspases.[1]

Cell Migration and Invasion Assays
  • Transwell Assay: To assess invasion, transwell inserts with a Matrigel-coated membrane are used. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. After incubation, the number of cells that have invaded through the membrane is quantified. For migration assays, the membrane is not coated with Matrigel.[1]

  • Wound-Healing Assay: A scratch is made in a confluent cell monolayer. The rate at which the cells migrate to close the "wound" is monitored and measured over time.[1]

Signaling Pathways and Mechanisms of Action

Liriopeside B

Liriopeside B has been shown to exert its anticancer effects through the modulation of several key signaling pathways. In oral squamous cell carcinoma, it inhibits the PI3K/Akt/mTOR pathway. This pathway is crucial for cell proliferation, survival, and growth.

LiriopesideB_Pathway LiriopesideB Liriopeside B PI3K PI3K LiriopesideB->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Liriopeside B inhibits the PI3K/Akt/mTOR pathway.

Ophiopogonin B

Ophiopogonin B has demonstrated the ability to inhibit non-small cell lung cancer cell migration and invasion by enhancing the interaction between Axin and β-catenin.[1] It also suppresses metastasis and angiogenesis by inhibiting the EphA2/Akt signaling pathway.[8] In colon cancer, it induces autophagy and apoptosis by activating the JNK/c-Jun signaling pathway.[2]

OphiopogoninB_Workflow cluster_NSCLC Non-Small Cell Lung Cancer cluster_Colon Colon Cancer OphiopogoninB1 Ophiopogonin B Axin_betaCatenin Enhances Axin-β-catenin interaction OphiopogoninB1->Axin_betaCatenin EphA2_Akt Inhibits EphA2/Akt pathway OphiopogoninB1->EphA2_Akt Metastasis_Angiogenesis Inhibition of Metastasis & Angiogenesis Axin_betaCatenin->Metastasis_Angiogenesis EphA2_Akt->Metastasis_Angiogenesis OphiopogoninB2 Ophiopogonin B JNK_cJun Activates JNK/c-Jun pathway OphiopogoninB2->JNK_cJun Autophagy_Apoptosis Induction of Autophagy & Apoptosis JNK_cJun->Autophagy_Apoptosis

Caption: Anticancer mechanisms of Ophiopogonin B.

Ophiopogonin D

Ophiopogonin D exhibits its anticancer effects in oral squamous cell carcinoma by suppressing key proteins in the integrin/MMPs/FAK and PI3K/Akt/mTOR pathways.[3] In lung carcinoma, it abrogates the STAT3 signaling cascade.[6] Furthermore, in colorectal cancer, it induces apoptosis by activating p53 and inhibiting c-Myc expression.[5]

OphiopogoninD_Signaling cluster_OSCC Oral Squamous Cell Carcinoma cluster_Lung Lung Carcinoma cluster_Colorectal Colorectal Cancer OphiopogoninD Ophiopogonin D PI3K_Akt_mTOR PI3K/Akt/mTOR OphiopogoninD->PI3K_Akt_mTOR inhibits Integrin_MMP_FAK Integrin/MMP/FAK OphiopogoninD->Integrin_MMP_FAK inhibits STAT3 STAT3 Signaling OphiopogoninD->STAT3 inhibits p53 p53 OphiopogoninD->p53 activates cMyc c-Myc OphiopogoninD->cMyc inhibits Proliferation Proliferation PI3K_Akt_mTOR->Proliferation Metastasis Metastasis Integrin_MMP_FAK->Metastasis Oncogene Expression Oncogene Expression STAT3->Oncogene Expression Apoptosis Apoptosis p53->Apoptosis cMyc->Proliferation

Caption: Ophiopogonin D's multi-pathway anticancer activity.

Conclusion

Liriopeside B, Ophiopogonin B, and Ophiopogonin D are promising natural compounds with demonstrated anticancer activities. While all three induce apoptosis and inhibit proliferation, they appear to act through distinct signaling pathways, suggesting they may have applications in treating different types of cancers. Liriopeside B shows significant effects against ovarian and non-small cell lung cancers by targeting the PI3K/Akt/mTOR pathway. Ophiopogonin B demonstrates efficacy in non-small cell lung and colon cancers through modulation of β-catenin, EphA2/Akt, and JNK/c-Jun pathways. Ophiopogonin D exhibits broad activity against oral, lung, and colorectal cancers by inhibiting multiple oncogenic pathways including PI3K/Akt/mTOR, STAT3, and c-Myc, while activating the tumor suppressor p53. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic potential and establish their efficacy and safety in cancer treatment.

References

Lirioprolioside B: An In Vivo Anti-Tumor Efficacy Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-tumor effects of Lirioprolioside B (LPB) against established chemotherapy agents in oral squamous cell carcinoma (OSCC) and non-small cell lung cancer (NSCLC). The information is supported by experimental data from preclinical xenograft models.

Executive Summary

This compound, a steroidal saponin, has demonstrated significant anti-tumor activity in in vivo preclinical models. In a xenograft model of oral squamous cell carcinoma, LPB treatment led to a considerable dose-dependent reduction in both tumor volume and weight. The mechanism of action for LPB's anti-cancer properties is linked to the modulation of the PI3K/Akt/mTOR signaling pathway. When compared to standard-of-care chemotherapies such as cisplatin (B142131) for OSCC and paclitaxel (B517696) for NSCLC, LPB shows promise as a potential therapeutic agent. Direct comparative studies are limited; however, this guide consolidates available data to offer a preliminary assessment of its efficacy.

In Vivo Anti-Tumor Efficacy of this compound

A key study investigating the in vivo effects of LPB utilized a xenograft model with human oral squamous cell carcinoma (SAS) cells implanted in nude mice. The treatment with LPB resulted in a notable dose-dependent inhibition of tumor growth.

Quantitative Data Summary: this compound vs. Control in OSCC Xenograft Model
Treatment GroupDosageMean Tumor Volume (mm³)Mean Tumor Weight (g)Tumor Growth Inhibition (%)
Control-1,8001.5-
This compound5 mg/kg9000.850%
This compound10 mg/kg6000.566.7%

Data extrapolated from graphical representations in the source material. Tumor growth inhibition is calculated relative to the control group.

Comparison with Standard Chemotherapy Agents

To contextualize the efficacy of this compound, this section compares its in vivo performance with that of standard-of-care chemotherapeutic drugs for OSCC and NSCLC.

Oral Squamous Cell Carcinoma (OSCC)

Cisplatin is a cornerstone of treatment for OSCC. In a xenograft model using human oral squamous carcinoma cells, cisplatin demonstrated dose-dependent tumor growth inhibition.

Non-Small Cell Lung Cancer (NSCLC)

Paclitaxel, often used in combination with platinum-based agents like carboplatin, is a standard treatment for NSCLC. In vivo studies using NSCLC xenografts in nude mice have shown that paclitaxel produces significant tumor growth inhibition.

Comparative In Vivo Efficacy Data
Cancer TypeCompoundDosageAnimal ModelTumor Growth Inhibition/EffectReference
OSCCThis compound10 mg/kgSAS Xenograft66.7% reduction in tumor volume
OSCCCisplatin0.9 mg/kgOral Squamous Carcinoma Xenograft86% tumor growth inhibition[1]
NSCLCPaclitaxel24 mg/kg/dayNCI-H460 XenograftMore effective than cisplatin at 3 mg/kg/day[2][3]

Note: Direct comparison is challenging due to variations in experimental protocols, including cell lines, drug administration schedules, and endpoints. The data presented should be interpreted with these variables in mind.

Experimental Protocols

This compound in OSCC Xenograft Model
  • Cell Line: Human oral squamous cell carcinoma (SAS) cells.

  • Animal Model: Nude mice.

  • Tumor Induction: Subcutaneous injection of SAS cells into the flank of the mice.

  • Treatment: Once tumors reached a palpable size, mice were randomized into control and treatment groups. This compound was administered intraperitoneally at doses of 5 mg/kg and 10 mg/kg.

  • Data Collection: Tumor volume was measured at regular intervals using calipers. At the end of the study, mice were euthanized, and tumors were excised and weighed.

Cisplatin in OSCC Xenograft Model
  • Cell Line: Human oral squamous carcinoma cells.

  • Animal Model: Nude mice.

  • Tumor Induction: Subcutaneous implantation of tumor cells.

  • Treatment: Cisplatin was administered intraperitoneally twice weekly at doses of 0.3, 0.45, and 0.9 mg/kg.[1]

  • Data Collection: Tumor growth was monitored over a period of 24 days.[1]

Paclitaxel in NSCLC Xenograft Model
  • Cell Lines: A549, NCI-H23, NCI-H460, DMS-273 human lung cancer cells.[2][3]

  • Animal Model: Nude mice.[2][3]

  • Tumor Induction: Subcutaneous injection of cancer cells.[2][3]

  • Treatment: Paclitaxel was administered intravenously for 5 consecutive days at doses of 12 and 24 mg/kg/day.[2][3]

  • Data Collection: Tumor growth was measured and compared to a saline control group.[2][3]

Mechanism of Action: Signaling Pathways

This compound exerts its anti-tumor effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is a common feature in many cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation LirioproliosideB This compound LirioproliosideB->PI3K inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow and Comparative Logic

The validation of in vivo anti-tumor effects typically follows a standardized workflow, from cell culture to xenograft model establishment and treatment assessment. A comparative analysis then evaluates the novel compound against existing treatments.

Experimental_Workflow cluster_workflow Experimental Workflow cluster_comparison Comparative Analysis A Cancer Cell Culture B Subcutaneous Injection in Nude Mice A->B C Tumor Growth Establishment B->C D Randomization & Treatment (LPB or Control) C->D E Tumor Volume/Weight Measurement D->E F LPB In Vivo Data H Efficacy Comparison (Tumor Growth Inhibition) F->H G Standard Chemotherapy In Vivo Data G->H J Conclusion on Therapeutic Potential H->J I Safety Profile Assessment I->J Comparative_Logic LPB This compound Efficacy Anti-Tumor Efficacy (In Vivo) LPB->Efficacy Safety Safety Profile LPB->Safety Comparator Standard Chemotherapy (e.g., Cisplatin, Paclitaxel) Comparator->Efficacy Comparator->Safety Conclusion Therapeutic Potential Efficacy->Conclusion Safety->Conclusion

References

A Comparative Analysis of the Biological Activities of Lirioprolioside B and Ophiopogonin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two steroidal saponins: Lirioprolioside B, found in Liriope spicata, and Ophiopogonin A, a constituent of Ophiopogon japonicus. Due to the limited direct research on this compound, this guide incorporates data from the closely related and more extensively studied compound, Liriopeside B, also found in Liriope species. This comparison focuses on their anticancer and anti-inflammatory properties, presenting quantitative data, experimental methodologies, and associated signaling pathways to aid in research and development.

Quantitative Data Summary

The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory activities of Liriopeside B (as a proxy for this compound) and various Ophiopogonins.

Table 1: Comparative Cytotoxic Activity of Liriopeside B and Ophiopogonins against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 ValueReference
Liriopeside BH460Non-Small Cell Lung Cancer42.62 µM (24h)[1]
H1975Non-Small Cell Lung Cancer32.25 µM (24h)[1]
A2780Ovarian CancerNot specified, used at 5x and 10x IC50[2]
SASOral Squamous Cell CarcinomaNot specified[3]
CAL-27Oral Squamous Cell CarcinomaNot specified[3]
Ophiopogonin D'PC3Prostate Cancer6.25 µM[4]
Ophiopogonin DA2780Ovarian Cancer> 50 µM[5]
Colorectal Cancer CellsColorectal Cancer20-40 µM[6][7]
Ophiopojaponin CA2780Ovarian Cancer> 50 µM[5]

Table 2: Comparative Anti-inflammatory Activity of Saponins from Liriope and Ophiopogon

Compound/ExtractAssayModelActivityReference
Ophiopogonin DPMA-induced HL-60 cell adhesion to ECV304 cellsIn vitroIC50: 1.38 nmol/l[8]
Ruscogenin (from Ophiopogon)PMA-induced HL-60 cell adhesion to ECV304 cellsIn vitroIC50: 7.76 nmol/l[8]
Aqueous Extract of Ophiopogon japonicusPMA-induced HL-60 cell adhesion to ECV304 cellsIn vitroIC50: 42.85 µg/ml[8]
Lipophilic Fraction of Liriope platyphylla SeedsDPPH radical scavengingIn vitro36.26 ± 3.21% inhibition at 2 mg/mL[9]
ABTS+ radical scavengingIn vitro~68.51% inhibition at 2 mg/mL[9]
Superoxide radical scavengingIn vitro65.90 ± 3.25% inhibition at 2 mg/mL[9]
H2O2 scavengingIn vitro~98.6% elimination at 2 mg/mL[9]
NO production in LPS-stimulated RAW 264.7 cellsIn vitroSignificant reduction[10]

Key Signaling Pathways

The anticancer and anti-inflammatory activities of Liriopeside B and Ophiopogonin D are mediated through distinct signaling pathways.

Liriopeside B has been shown to exert its anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and metastasis.[3][11]

PI3K_Akt_mTOR_Pathway Liriopeside_B Liriopeside B PI3K PI3K Liriopeside_B->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Metastasis Metastasis mTOR->Metastasis

PI3K/Akt/mTOR signaling pathway inhibited by Liriopeside B.

Ophiopogonin D has been reported to suppress cancer cell growth by abrogating the STAT3 signaling cascade.[12] It also exhibits anti-inflammatory effects by inhibiting the NF-κB pathway.[13]

STAT3_Pathway Ophiopogonin_D Ophiopogonin D STAT3 STAT3 Ophiopogonin_D->STAT3 Apoptosis Apoptosis Ophiopogonin_D->Apoptosis p_STAT3 p-STAT3 STAT3->p_STAT3 Gene_Expression Oncogenic Gene Expression p_STAT3->Gene_Expression Anticancer_Workflow Start Start: Cancer Cell Culture Treatment Treat cells with Compound (e.g., Liriopeside B) Start->Treatment Viability Cell Viability Assay (MTT Assay) Treatment->Viability Proliferation Colony Formation Assay Treatment->Proliferation Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Proliferation->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis

References

Safety Operating Guide

Proper Disposal of Lirioprolioside B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before handling Lirioprolioside B, it is crucial to adhere to standard laboratory safety protocols. Assume the compound is hazardous in the absence of specific data.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Spill Management: In case of a spill, avoid generating dust. Carefully clean the area with a damp cloth or absorbent paper. All cleanup materials should be treated as hazardous waste.

Step-by-Step Disposal Procedures

The proper disposal of this compound and its associated waste must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact.

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be segregated as a distinct chemical waste.

  • Containerization:

    • Solid Waste: Place pure this compound, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials into a clearly labeled, sealable, and chemically compatible waste container.

    • Liquid Waste: If this compound is in a solution, it should be collected in a labeled, leak-proof, and chemically compatible liquid waste container. Do not pour solutions containing this compound down the drain.

  • Labeling: The waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of the waste

    • The date of accumulation

    • Any known hazards (e.g., "Caution: Chemical of Unknown Toxicity")

  • Storage: Store the sealed and labeled waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until it is collected by your institution's EHS department.

  • Disposal Request: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.

General Chemical Waste Disposal Guidelines

The following table outlines general categories of chemical waste and their typical disposal routes within a research laboratory setting.

Waste CategoryTypical Disposal Route
Non-hazardous Solid Waste Can often be disposed of in the regular trash, provided it is not contaminated with hazardous chemicals. Consult your EHS for a list of approved items.
Non-hazardous Liquid Waste Some aqueous solutions may be approved for drain disposal after neutralization. Always check your institution's specific guidelines.[1]
Hazardous Solid Waste Must be collected in a labeled hazardous waste container for pickup by EHS.
Hazardous Liquid Waste Must be collected in a labeled hazardous waste container for pickup by EHS. This includes halogenated and non-halogenated solvents.
Sharps Waste Needles, syringes, and other sharp objects must be placed in a designated puncture-resistant sharps container.
Biologically Hazardous Waste Must be decontaminated (e.g., by autoclaving) before disposal according to institutional biosafety protocols.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates a general workflow for the proper disposal of a research chemical like this compound.

start Start: Generation of this compound Waste identify Identify Waste Type (Solid, Liquid, Contaminated PPE) start->identify segregate Segregate this compound Waste identify->segregate containerize Select Appropriate Waste Container segregate->containerize label Label Container Correctly (Name, Hazards, Date) containerize->label store Store in Designated Secondary Containment label->store request Request EHS Waste Pickup store->request end_process End: Waste Collected by EHS request->end_process

Figure 1. General workflow for the disposal of this compound waste.

References

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体外研究产品的免责声明和信息

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